molecular formula C6H5ClFNO B1290033 4-Amino-2-chloro-3-fluorophenol CAS No. 1003710-18-6

4-Amino-2-chloro-3-fluorophenol

Cat. No. B1290033
CAS RN: 1003710-18-6
M. Wt: 161.56 g/mol
InChI Key: FEIRBFCWDDTCEQ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-fluorophenol is a raw material used in the production of various substances, including certain medicines and pesticides . The presence of fluorine in the molecule increases its lipophilicity, enhancing membrane permeability and making it suitable as an active component intermediate in some medicines .


Synthesis Analysis

A practical synthetic route to regorafenib, a target compound, was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol . This synthesis involves the preparation of 4-amino-3-fluorophenol via Fries and Beckman rearrangements using an economical and practical protocol .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-chloro-3-fluorophenol is C6H5ClFNO . It has a molecular weight of 161.561 . The structure includes a phenol group with chlorine, fluorine, and an amino group attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Amino-2-chloro-3-fluorophenol has a density of 1.5±0.1 g/cm3 . It has a boiling point of 285.9±40.0 °C at 760 mmHg . The flash point is 126.7±27.3 °C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Amino-2-chloro-3-fluorophenol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring an amino group adjacent to a fluorine and chlorine-substituted phenol, makes it a versatile precursor for the development of a wide range of therapeutic agents. For example, it can be used in the synthesis of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors, which are promising for the treatment of PTEN-deficient cancers .

Safety and Hazards

4-Amino-2-chloro-3-fluorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause an allergic skin reaction and cancer . It is also toxic to aquatic life with long-lasting effects .

Future Directions

4-Amino-2-chloro-3-fluorophenol has potential applications in various fields. It can be used in organic synthesis reactions as an organic synthesis intermediate . It can be used in the preparation of dyes, drugs, pesticides, and other compounds . In addition, it can also be used in the preparation of certain catalysts and polymer materials .

properties

IUPAC Name

4-amino-2-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIRBFCWDDTCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630604
Record name 4-Amino-2-chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003710-18-6
Record name 4-Amino-2-chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 2-chloro-3-fluoro-4-nitrophenol (25 g, 130.9 mmol) in 1:1 MeOH and THF (400 mL) was treated with NH4Cl (70 g, 1.3 mol), followed by the portion-wise addition of zinc (83.2 g, 1.3 mol), then warmed to RT and stirred for 2 h. The solids were removed via filtration, the filtrate concentrated to dryness and the residue was dissolved in EtOAc, washed with brine, dried over Na2SO4 and concentrated to afford 4-amino-2-chloro-3-fluorophenol (16 g, 76%). 1H-NMR (400 MHz, DMSO-d6): δ 9.41 (s, 1 H), 6.59-6.51 (m, 2 H), 4.65 (s, 2H); MS (ESI): m/z 162.2 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
83.2 g
Type
catalyst
Reaction Step Two

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